molecular formula C11H15N3S B15048246 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B15048246
M. Wt: 221.32 g/mol
InChI Key: NTQPSGACUWLOHY-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring an isopropyl group (propan-2-yl) at the 1-position of the pyrazole ring and a thiophen-2-ylmethylamine substituent at the 5-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-9(2)14-11(5-6-13-14)12-8-10-4-3-7-15-10/h3-7,9,12H,8H2,1-2H3

InChI Key

NTQPSGACUWLOHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrazol-5-amine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

1-(Propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Position) Key Features
1-(Propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine 1: Propan-2-yl; 5: Thiophen-2-ylmethyl Sulfur-rich thiophene enhances lipophilicity; isopropyl improves steric bulk .
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine 1: 1-(Thiophen-2-yl)ethyl; 3: Methyl Methyl at position 3 may reduce steric hindrance compared to isopropyl. Thiophene retained.
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine 1: Phenyl; 3: Thiophen-2-yl Phenyl group introduces aromatic π-π interactions; thiophene at position 3 alters electronic distribution.
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine 1: 4-Fluorophenyl; 3: Propan-2-yl Fluorine substitution increases electronegativity, potentially improving metabolic stability.
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Pyrazole linked to thiazole via methyl Thiazole introduces nitrogen-rich heterocycle, differing from thiophene’s sulfur.

Biological Activity

1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine, also referred to as 4-methyl-1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine, is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects.

The molecular formula of this compound is C12H17N3S, with a molecular weight of 235.35 g/mol. The structure includes a pyrazole moiety substituted with an isopropyl group and a thiophen-2-ylmethyl group, which may enhance its biological activity compared to other similar compounds.

PropertyValue
Molecular FormulaC12H17N3S
Molecular Weight235.35 g/mol
IUPAC Name4-methyl-1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-3-amine
InChIInChI=1S/C12H17N3S/c1-9(2)15-8-10(3)12(14-15)13-7-11-5-4-6-16-11/h4-6,8-9H,7H2,1-3H3,(H,13,14)

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The mechanisms through which this compound exerts its effects typically involve interactions with specific biological targets such as enzymes or receptors.

Antimicrobial Activity

The compound has been evaluated for its ability to inhibit the growth of various microbial strains. Preliminary studies suggest that it may possess significant antibacterial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has shown promising activity against human colon adenocarcinoma (HT29), human lung adenocarcinoma (A549), and breast cancer cell lines (MCF7 and MDA-MB231). The IC50 values for these activities need further elucidation through comprehensive dose-response studies.

The precise mechanism by which this compound exerts its biological effects is not fully understood; however, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors that regulate cellular growth and apoptosis.
  • Cell Cycle Arrest : Some studies indicate that it can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives similar to 1-(propan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amines:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, highlighting the potential for this class of compounds in anticancer therapy .
  • Antimicrobial Evaluation : In vitro assays demonstrated that certain pyrazole derivatives displayed significant antifungal activity against phytopathogenic fungi, suggesting potential applications in agricultural settings .
  • Synergistic Effects with Chemotherapy : Research indicated that combining pyrazole derivatives with established chemotherapeutic agents could enhance their efficacy against resistant cancer cell lines .

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